(4,5,6,7-四氢-2H-吲唑-5-基)甲胺

描述

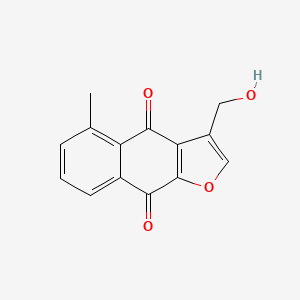

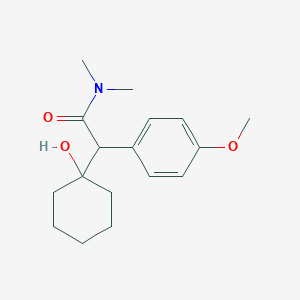

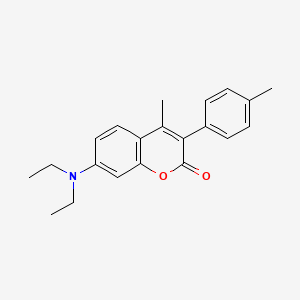

“(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine” is a chemical compound that belongs to the class of indazoles . Indazoles are a type of heterocyclic aromatic organic compound, which have been found to exhibit a wide variety of biological properties .

Synthesis Analysis

The synthesis of indazole derivatives, including “(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine”, often involves the reaction of N1, N3, 2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . Another method involves a radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride, followed by a nucleophilic substitution of the bromine atom with azide by the action of sodium azide in an acetone–water mixture .Molecular Structure Analysis

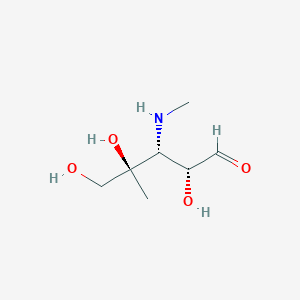

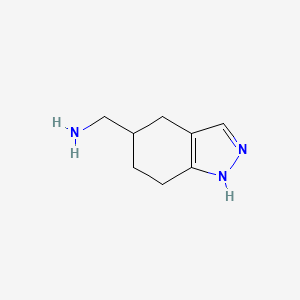

The molecular structure of “(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine” is characterized by a tetrahydroindazole core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing five-membered ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine” include condensation, dehydration, and cyclization. The dehydration process is faster than cyclization, leading to the formation of cyclic intermediates that are unstable and easily undergo amido-imidol tautomerism.Physical And Chemical Properties Analysis

“(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine” hydrochloride has a molecular weight of 173.65 and appears as a light yellow solid . It is stored at temperatures between 0-5 degrees Celsius .科学研究应用

抗菌活性

Thomas、Adhikari 和 Shetty (2010) 在"欧洲药理化学杂志"中的一项研究讨论了带有 1,2,3-三唑部分的喹啉衍生物的合成,其中包括与 (4,5,6,7-四氢-2H-吲唑-5-基)甲胺相关的化合物。这些化合物表现出中等至非常好的抗菌和抗真菌活性,与一线药物相当 (Thomas、Adhikari 和 Shetty,2010).

转移氢化反应中的催化剂

Karabuğa 等人 (2015) 在"四面体快报"中合成了 (4-苯基喹唑啉-2-基)甲胺,并用它来生产 N-杂环钌(II)配合物。发现这些配合物是苯乙酮衍生物转移氢化的有效催化剂,转化率高达 99% (Karabuğa、Bars、Karakaya 和 Gümüş,2015).

手性化合物的合成

Chisholm、Iyer 和 Streib (2000) 在"新化学杂志"中探索了钾和铊的手性 C2 和 C1 对称 (环辛烷-1,5-二基)双(2-吡唑基)硼酸盐配合物的合成和溶液行为,其中包含类似于 (4,5,6,7-四氢-2H-吲唑-5-基)甲胺的结构元素。这些发现对于开发手性化合物具有重要意义 (Chisholm、Iyer 和 Streib,2000).

用于伪肽合成的纳米催化剂

Akbarikalani 等人 (2020) 在"RSC Advances"中描述了将铜(三唑-5-基)甲胺配合物合成到 MCM-41 上作为可回收的纳米催化剂。该纳米催化剂用于合成含吡啶的伪肽,表现出良好至极好的产率。该催化剂可以回收再利用,而活性没有明显损失,突出了其效率和可持续性 (Akbarikalani、Amiri、Al-Harrasi 和 Balalaie,2020).

手性吲哚-2-基甲胺的合成

Lood 等人 (2015) 在"欧洲有机化学杂志"中报道了使用涉及氨基酸起始材料和 9-苯基-9-芴基 (Pf) 保护基的策略合成手性 (吲哚-2-基)甲胺。本研究提供了对 Pf 基团的立体化学和保护作用的见解,与 (4,5,6,7-四氢-2H-吲唑-5-基)甲胺的结构类似物相关 (Lood、Laine、Högnäsbacka、Nieger 和 Koskinen,2015).

稳定肽中的平行转角构象

Bucci 等人 (2018) 在"有机化学杂志"中设计了四氢-4 H-(吡咯并[3,4- d]异恶唑-3-基)甲胺支架,以稳定肽中的平行转角构象。这项研究对于理解肽的结构和功能非常重要,该支架与 (4,5,6,7-四氢-2H-吲唑-5-基)甲胺具有结构特征 (Bucci、Giofrè、Clerici、Contini、Pinto、Erba、Soave、Pellegrino 和 Gelmi,2018).

作用机制

While the specific mechanism of action for “(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine” is not mentioned in the search results, indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

未来方向

The medicinal properties of indazole derivatives, including “(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine”, need to be explored further for the treatment of various pathological conditions . The wide range of biological activities exhibited by these compounds suggests potential for future drug development.

属性

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-5-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h5-6H,1-4,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHACGQRDMGNJBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1CN)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5,6,7-Tetrahydro-1H-indazol-5-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。